molecular formula C28H22O6 B1236426 quadrangularin A

quadrangularin A

Cat. No. B1236426
M. Wt: 454.5 g/mol
InChI Key: BIQMSWPBPAKGSE-PBSLAQMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quadrangularin A is an indane-derived stilbenoid that is a homodimer obtained by cyclodimerisation of resveratrol. It has a role as a plant metabolite and an antioxidant. It is a polyphenol, a stilbenoid and a member of indanes. It derives from a resveratrol.

Scientific Research Applications

Synthesis and Chemical Properties

  • Quadrangularin A, along with ampelopsin D and pallidol, has been a subject of research due to their chemical structure consisting of two resveratrol units. These compounds are seen as promising targets for biological investigations. The modular approach used in their synthesis allows for the creation of various analogues for research purposes (Carreira & Breitler, 2014).
  • A scalable biomimetic synthesis route for resveratrol oligomers like quadrangularin A and pallidol was developed. This method showed excellent yield and complete regioselectivity. However, the study indicated that the antioxidant activities of these compounds are unlikely to account for their observed biological activity (Matsuura et al., 2015).

Biomedical Applications

  • In the field of spinal cord injury research, compounds from Cissus quadrangularis, including quadrangularin, were evaluated as potential inhibitors of ROCK2, Caspase-1, and TNF-α. The study suggests that quadrangularin and its analogues have a significant binding affinity against these targets, indicating potential therapeutic applications in spinal cord injury treatment (Nimgampalle et al., 2019).
  • The ethyl acetate extract of Cissus quadrangularis, which contains quadrangularin, demonstrated an anti-inflammatory effect in macrophages. This effect is partly due to the induction of heme oxygenase-1 expression and suppression of NF-κB activation (Srisook et al., 2011).
  • A study on the effects of Cissus quadrangularis on human osteoblast-like cells revealed increased cell proliferation and matrix mineralization, indicating potential applications in bone health and osteoporosis treatments. This effect is mediated through increased expression of key transcription factors involved in bone matrix proteins (Muthusami et al., 2011).

Nutraceutical and Traditional Medicine

  • Cissus quadrangularis formulations, including quadrangularin A, have been studied for their effectiveness in weight loss and managing metabolic syndrome. This research contributes to understanding the role of such compounds in obesity-related treatments (Oben et al., 2006).
  • The anxiolytic and antiepileptic properties of Cissus quadrangularis were examined, highlighting the potential medicinal use of its components, such as quadrangularin, in neurological disorders like epilepsy (Moto et al., 2018).

Anti-Inflammatory and Arthritis Treatment

  • The anti-arthritic potential of Cissus quadrangularis has been validated, showing effectiveness in reducing joint swelling and downregulating pro-inflammatory cytokines, confirming its traditional use in treating arthritis and inflammatory disorders (Kumar et al., 2015).

properties

Product Name

quadrangularin A

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

IUPAC Name

(1E,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol

InChI

InChI=1S/C28H22O6/c29-18-5-1-15(2-6-18)9-23-24-13-22(33)14-25(34)28(24)27(16-3-7-19(30)8-4-16)26(23)17-10-20(31)12-21(32)11-17/h1-14,26-27,29-34H/b23-9-/t26-,27+/m1/s1

InChI Key

BIQMSWPBPAKGSE-PBSLAQMISA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\[C@H]([C@@H](C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O

synonyms

quadrangularin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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